2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride
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Overview
Description
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but with a piperazine ring instead of an ethanamine group.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of an ethanamine group.
Uniqueness
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride is unique due to its combination of a trifluoromethyl group and an ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-5-6(1-3-12)2-4-13-7;/h2,4-5H,1,3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVMBJRSGFIYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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